Cyclopentyl 4-methoxyphenyl ketone
Overview
Description
Cyclopentyl 4-methoxyphenyl ketone is an organic compound with the molecular formula C13H16O2 It is a ketone that features a cyclopentyl group attached to a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentyl 4-methoxyphenyl ketone can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentanecarboxylic acid with anisole in the presence of a suitable catalyst . The reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of environmentally friendly solvents and catalysts to minimize environmental impact. The process may include steps such as hydrolysis and decarboxylation of intermediate compounds to achieve the desired ketone .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 4-methoxyphenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclopentyl 4-methoxyphenyl ketone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals due to its versatile reactivity
Mechanism of Action
The mechanism of action of cyclopentyl 4-methoxyphenyl ketone involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These interactions can affect biological pathways and processes, making it a valuable compound for studying enzyme kinetics and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl phenyl ketone
- Cyclopentyl 4-hydroxyphenyl ketone
- Cyclopentyl 4-chlorophenyl ketone
Uniqueness
Cyclopentyl 4-methoxyphenyl ketone is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it a valuable compound for various applications.
Biological Activity
Cyclopentyl 4-methoxyphenyl ketone (CPM-Ketone) is an organic compound characterized by its cyclopentyl group attached to a ketone functional group, further substituted with a 4-methoxyphenyl moiety. Its unique structure suggests potential biological activities, particularly in the fields of pharmaceuticals and organic synthesis. This article explores the biological activity of CPM-Ketone, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C13H16O2
- Structural Features :
- Cyclopentyl ring
- Methoxy-substituted phenolic group
- Synthesis Methods : Common methods include reactions involving cyclopentanecarboxylic acid and anisole, often utilizing environmentally friendly catalysts.
Anti-inflammatory and Analgesic Properties
Research indicates that CPM-Ketone exhibits anti-inflammatory and analgesic properties. These activities suggest its potential use in treating conditions associated with inflammation and pain. The compound's structural similarity to known bioactive molecules may facilitate interactions with biological targets relevant to these pathways.
The mechanism of action for CPM-Ketone involves its interaction with various biological macromolecules, including proteins and nucleic acids. These interactions can influence pharmacological profiles, potentially enhancing therapeutic efficacy. However, specific mechanisms remain to be fully elucidated, necessitating further studies to understand its biological effects comprehensively.
Comparative Analysis
To better understand CPM-Ketone's unique features, a comparison with similar compounds is presented:
Compound Name | Structural Characteristics | Unique Features |
---|---|---|
Cyclopentyl phenyl ketone | Similar cyclopentyl and phenyl groups | Lacks methoxy substitution |
Cyclohexyl 4-methoxyphenyl ketone | Cyclohexane ring instead of cyclopentane | Increased steric hindrance |
4-Methoxyacetophenone | Acetophenone structure | Does not contain a cyclopentyl moiety |
Cyclobutyl 4-methoxyphenyl ketone | Smaller cyclobutyl ring | Greater ring strain compared to cyclopentane |
This table illustrates how CPM-Ketone's unique combination of structural elements may enhance its reactivity and biological activity compared to related compounds.
Case Studies and Research Findings
-
Phosphodiesterase-4 Inhibition :
A study synthesized 1-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as a potential phosphodiesterase-4 (PDE-4) inhibitor. PDE-4 plays a critical role in various physiological processes, and its inhibition has therapeutic implications for diseases like asthma and COPD. The study highlighted the compound's potential in increasing cyclic adenosine monophosphate (cAMP) levels, which can lead to beneficial effects in inflammatory diseases . -
Interaction Studies :
Interaction studies have shown that CPM-Ketone may act as a substrate for different enzymes, leading to the formation of metabolites that could affect biological pathways. This property underscores the compound's relevance in metabolic studies and drug development.
Future Research Directions
Further investigations are warranted to explore:
- The specific mechanisms of action for CPM-Ketone.
- Long-term effects and potential side effects associated with its use.
- Broader therapeutic applications , particularly in treating inflammatory conditions.
Properties
IUPAC Name |
cyclopentyl-(4-methoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-15-12-8-6-11(7-9-12)13(14)10-4-2-3-5-10/h6-10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGESSLXCFYCMLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290817 | |
Record name | Cyclopentyl(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15831-52-4 | |
Record name | NSC71212 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71212 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopentyl(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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